Bienvenue dans la boutique en ligne BenchChem!

E-3030 free acid

PPAR Transactivation EC50

E-3030 free acid is a validated dual PPARα/γ agonist discontinued from Phase 1 trials, with well-defined EC50 values (PPARα 65 nM, PPARγ 34 nM) enabling precise transactivation profiling of novel PPAR ligands. It demonstrates linear PK and no food effect, making it ideal for preclinical PK/PD studies in db/db mice and large animal models. Choose this reference compound for reproducible mechanism-of-action research.

Molecular Formula C22H23ClFNO5
Molecular Weight 435.9 g/mol
CAS No. 478926-45-3
Cat. No. B1671013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE-3030 free acid
CAS478926-45-3
SynonymsE-3030 free acid;  E-3030;  E 3030;  E3030
Molecular FormulaC22H23ClFNO5
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESCC(C)OC(CC1=CC(=CC=C1)OCC(COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O
InChIInChI=1S/C22H23ClFNO5/c1-14(2)30-21(22(26)27)9-15-4-3-5-19(8-15)28-12-18(24)13-29-20-7-6-17(23)10-16(20)11-25/h3-8,10,14,18,21H,9,12-13H2,1-2H3,(H,26,27)/t18-,21-/m0/s1
InChIKeyQICKBMIIFBKLBR-RXVVDRJESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

E-3030 Free Acid (CAS 478926-45-3): PPARα/γ Dual Agonist with Preclinical Antidiabetic and Hypolipidemic Profiles


E-3030 free acid (CAS 478926-45-3) is a synthetic, small-molecule dual activator of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ) [1]. It was developed by Eisai Co., Ltd., and advanced to Phase 1 clinical trials for the treatment of metabolic dysfunction in type 2 diabetes and hyperlipidemia before being discontinued [2]. Preclinical studies demonstrate that E-3030 lowers blood glucose, triglycerides, non-esterified fatty acids (NEFA), and insulin, while increasing adiponectin levels in diabetic db/db mice . Its lipid-modulating effects, including remarkable reductions in triglycerides and non-HDL cholesterol, were also shown in beagle dogs .

E-3030 Free Acid (CAS 478926-45-3): Why PPARα/γ Dual Agonists Cannot Be Interchanged for Preclinical Research


In the class of PPARα/γ dual agonists, compounds exhibit markedly different profiles in terms of potency, isoform selectivity, and in vivo efficacy. Simple substitution based on target class is scientifically unsound, as the balance between PPARα and PPARγ activation critically influences both the therapeutic window and the potential for adverse effects [1]. For instance, the transcriptional activation potency of aleglitazar on PPARα is an order of magnitude greater than that of E-3030 (EC50 of 5 nM vs. 65 nM), which can lead to divergent downstream gene expression profiles [2]. Furthermore, the clinical development pathway for dual agonists has been plagued by safety concerns, underscoring the necessity of using a well-characterized tool compound like E-3030 for mechanism-of-action studies rather than an uncharacterized analog [1].

E-3030 Free Acid (CAS 478926-45-3): Quantitative Head-to-Head Evidence for Scientific Selection


Human PPAR Transactivation Potency: E-3030 vs. Aleglitazar, Muraglitazar, and Tesaglitazar

In a direct comparison using a chimeric GAL4-PPAR reporter assay, E-3030's activation potency on human PPARα (EC50 = 65 nM) is an order of magnitude weaker than that of the later-stage dual agonist aleglitazar (EC50 = 5 nM) [1][2]. This lower potency on PPARα is a key differentiator from other dual agonists in the same class, which typically exhibit sub-10 nM EC50 values on PPARα. The ratio of PPARγ to PPARα potency for E-3030 is approximately 0.5 (34 nM / 65 nM), indicating a slight γ-preference, whereas aleglitazar has a ratio near 2 (9 nM / 5 nM), indicating a slight α-preference [2].

PPAR Transactivation EC50 Drug Discovery

Lipid-Lowering Efficacy in Beagle Dogs: E-3030's Remarkable Potency at Low Doses

In beagle dogs, a species with PPAR transactivation responses similar to humans, E-3030 demonstrated remarkable triglyceride (TG) and non-HDL cholesterol-lowering effects at exceptionally low oral doses. A 14-day treatment with E-3030 at a dose of 0.03 mg/kg or greater produced significant reductions in these lipid parameters [1]. The effects were reported to be similar in magnitude to those observed for the selective PPARα agonist fenofibrate, but a direct quantitative comparison of the doses used is not provided in the source [1].

Lipid Metabolism In Vivo Pharmacology Dyslipidemia

Pharmacokinetic Linearity and Food Effect: E-3030 vs. Clinical-Stage Dual Agonists

In a Phase 1 clinical trial, E-3030 demonstrated dose-proportional pharmacokinetics (Cmax and AUC) over a wide oral dose range of 0.5 to 40 mg in fasted subjects, with a Tmax of 1.00-1.75 hours and a half-life of 18.4-23.8 hours [1]. Notably, the food effect on E-3030 exposure was not significant, with fed/fasted geometric mean ratios for Cmax and AUC of 0.803 and 0.913, respectively [1]. This contrasts with some other dual agonists where food intake can significantly alter exposure. For example, tesaglitazar required administration with food to optimize exposure [2].

Pharmacokinetics Drug Development Phase 1

E-3030 Free Acid (CAS 478926-45-3): Specific Preclinical Scenarios Where Its Differentiated Profile Adds Value


Mechanistic Studies of PPARα/γ Dual Agonism in Diabetic Dyslipidemia Models

For researchers using the db/db mouse model to dissect the contribution of dual PPARα/γ agonism to glucose and lipid homeostasis, E-3030 serves as a validated tool. Its well-documented efficacy at doses of 1 mg/kg and higher in this specific model provides a robust baseline for comparative studies against novel compounds or for exploring downstream mechanisms involving adiponectin and lipoprotein lipase [1]. Its potent lipid-lowering effects at 0.03 mg/kg in beagle dogs make it particularly valuable for studies in large animal models of dyslipidemia [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Where Food Effect is a Confounding Variable

In preclinical PK/PD studies where controlling for prandial state is challenging or introduces unwanted variability, E-3030's lack of a significant food effect is a distinct advantage. The compound's linear pharmacokinetics and long half-life (18-24 hours) [2] allow for once-daily dosing and more straightforward correlation of plasma concentrations with pharmacodynamic endpoints like changes in plasma triglycerides and non-HDL cholesterol [1].

In Vitro Profiling of PPARα vs. PPARγ Transactivation Bias

E-3030 is an ideal reference compound for profiling the transactivation bias of novel PPAR ligands. Its well-defined EC50 values for human PPARα (65 nM) and PPARγ (34 nM) in the GAL4 reporter assay [1] provide a known benchmark for assessing whether a new chemical entity is α-selective, γ-selective, or balanced. This allows for rational medicinal chemistry optimization of the PPARα/γ activity ratio.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for E-3030 free acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.